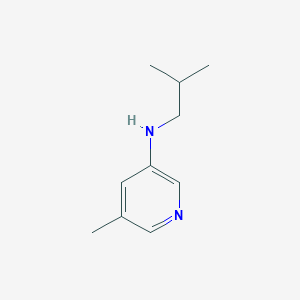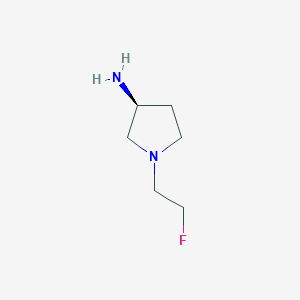
(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” is a chemical compound with the following structural formula:
This compound
It belongs to the class of amines and contains a pyrrolidine ring. The compound’s chirality arises from the presence of the stereocenter at the third carbon (C3) position.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a suitable precursor with 2-fluoroethylamine. The precursor can be a halide, a carboxylic acid, or an amine.
Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route. For example, if starting from a halide, the reaction might involve nucleophilic substitution using a base or a metal catalyst. Alternatively, reductive amination can be employed when starting from a carbonyl compound.
Industrial Production Methods: While academic research often explores diverse synthetic pathways, industrial production typically optimizes a cost-effective and scalable method. Detailed industrial processes for this compound would require proprietary information from manufacturers.
Chemical Reactions Analysis
Reactivity: “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” exhibits reactivity toward various functional groups. Notably, it reacts with phenolic, thiophenolic, carboxylic, and amide functionalities.
Common Reagents and Conditions: Common reagents include bases (such as sodium hydroxide or potassium carbonate), metal catalysts (such as palladium), and reducing agents (such as sodium borohydride). Reaction conditions vary based on the specific transformation.
Major Products: The major products formed from reactions involving this compound depend on the starting materials and reaction conditions. These could include substituted pyrrolidines, amides, or other derivatives.
Scientific Research Applications
Chemistry: Researchers use “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” as a building block in the synthesis of more complex molecules. Its reactivity and chirality make it valuable for designing novel compounds.
Biology and Medicine: In biology and medicine, this compound may serve as a precursor for radiolabeling. For instance, 2-[^18F]fluoroethyl tosylate (FETs) is a related reagent used in positron emission tomography (PET) imaging . PET is a powerful technique for visualizing biological processes in vivo.
Mechanism of Action
The exact mechanism by which “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” exerts its effects depends on its specific applications. For PET imaging, FETs likely undergo metabolic processes, leading to the accumulation of radiolabeled compounds in target tissues.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, it’s essential to compare “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” with related molecules
Remember that this overview provides a concise summary, and further research would yield more detailed insights
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3S)-1-(2-fluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m0/s1 |
InChI Key |
OQCMDZGGANYOGK-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CCF |
Canonical SMILES |
C1CN(CC1N)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
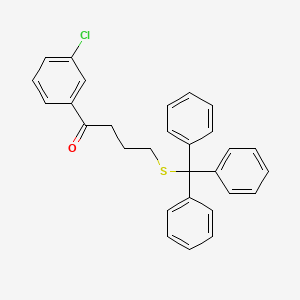


![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
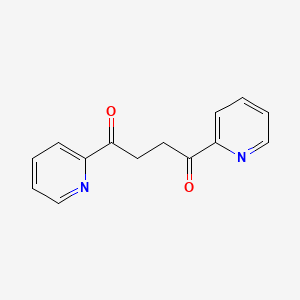




![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
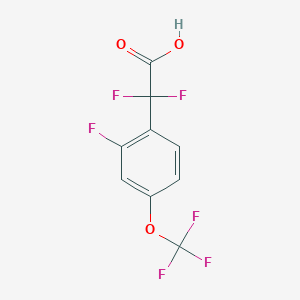
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
